molecular formula C18H18N2OS2 B254097 N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide

N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide

Cat. No. B254097
M. Wt: 342.5 g/mol
InChI Key: HWBXQONYSSRWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide, also known as ETTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTA is a thiazolylacetamide derivative that has been synthesized through various methods, and its unique chemical structure has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide is not fully understood, but it has been found to interact with various cellular targets, including enzymes and receptors. N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been found to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death. N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has also been found to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cancer cell growth. In addition, N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been found to interact with various receptors involved in inflammation, leading to the reduction of inflammation.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been found to have significant biochemical and physiological effects. In animal models, N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been found to have low toxicity and high bioavailability, making it a potential candidate for the development of new drugs. N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has also been found to have significant antimicrobial and antifungal properties, inhibiting the growth of various bacterial and fungal strains. In addition, N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been found to have significant anticancer properties, inhibiting the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has several advantages for lab experiments, including its high purity and low toxicity. N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has also been found to have significant antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the development of new drugs. However, N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has some limitations for lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for the study of N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential applications in the development of new drugs for the treatment of various diseases. Additionally, future studies could investigate the potential use of N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide as a tool for studying various cellular processes and pathways. Finally, future studies could investigate the synthesis of new derivatives of N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide with improved properties and applications.

Synthesis Methods

N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been synthesized through various methods, including the reaction of 2-methyl-4-(2-thienyl)-1,3-thiazole-5-carboxylic acid with 2-ethylphenylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-methyl-4-(2-thienyl)-1,3-thiazole-5-carboxylic acid with 2-ethylphenylamine in the presence of thionyl chloride (SOCl2) and triethylamine (TEA). Both methods have been found to yield high purity N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide.

Scientific Research Applications

N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been extensively studied in scientific research due to its potential applications in various fields. In the pharmaceutical industry, N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been found to have significant antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide has been found to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and asthma.

properties

Product Name

N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C18H18N2OS2/c1-3-13-7-4-5-8-14(13)20-17(21)11-16-18(19-12(2)23-16)15-9-6-10-22-15/h4-10H,3,11H2,1-2H3,(H,20,21)

InChI Key

HWBXQONYSSRWFL-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CC2=C(N=C(S2)C)C3=CC=CS3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=C(N=C(S2)C)C3=CC=CS3

Origin of Product

United States

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